trans-4-(1-Ethyl-2-(4-(phenylmethoxy)phenyl)-1-butenyl)phenol
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Overview
Description
4’-(Benzyloxy)-alpha,beta-diethyl-4-stilbenol is an organic compound belonging to the stilbene family. Stilbenes are a group of compounds characterized by the presence of a 1,2-diphenylethylene structure. This particular compound features a benzyloxy group attached to the 4’ position and ethyl groups at the alpha and beta positions of the stilbene backbone. Stilbenes are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Benzyloxy)-alpha,beta-diethyl-4-stilbenol typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Stilbene Backbone Construction: The stilbene backbone can be constructed using a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure.
Introduction of Ethyl Groups: The ethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Industrial Production Methods: Industrial production of 4’-(Benzyloxy)-alpha,beta-diethyl-4-stilbenol may involve large-scale Wittig reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoquinone derivatives.
Reduction: Reduction reactions can target the stilbene double bond, converting it into a saturated ethane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are common for introducing substituents on the aromatic rings.
Major Products:
Oxidation: Benzoquinone derivatives.
Reduction: Saturated ethane derivatives.
Substitution: Various substituted stilbenes depending on the reagents used.
Scientific Research Applications
4’-(Benzyloxy)-alpha,beta-diethyl-4-stilbenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4’-(Benzyloxy)-alpha,beta-diethyl-4-stilbenol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The ethyl groups may affect the compound’s lipophilicity, impacting its cellular uptake and distribution. The stilbene backbone can undergo photoisomerization, which may play a role in its biological activities.
Comparison with Similar Compounds
4’-(Benzyloxy)-2-hydroxybenzaldehyde: A related compound with a hydroxyl group at the 2-position, known for its use in Schiff base synthesis.
4’-(Benzyloxy)-1-butanol: A compound with a butanol group, used in various synthetic applications.
4’-(Benzyloxy)phenylglycinamide: A compound with a glycinamide group, explored for its pharmacological properties.
Uniqueness: 4’-(Benzyloxy)-alpha,beta-diethyl-4-stilbenol is unique due to the presence of both benzyloxy and ethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
6202-26-2 |
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Molecular Formula |
C25H26O2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-[(E)-4-(4-phenylmethoxyphenyl)hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C25H26O2/c1-3-24(20-10-14-22(26)15-11-20)25(4-2)21-12-16-23(17-13-21)27-18-19-8-6-5-7-9-19/h5-17,26H,3-4,18H2,1-2H3/b25-24+ |
InChI Key |
FVLDPSZNPFWQQP-OCOZRVBESA-N |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC=C(C=C3)O |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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